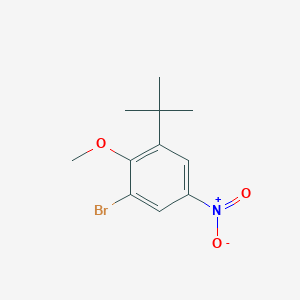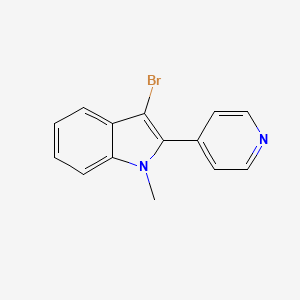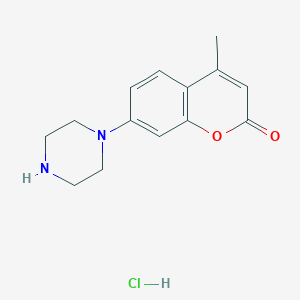
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a piperazine ring attached to the chromenone core, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. This can be achieved by reacting the chromenone intermediate with piperazine in the presence of a suitable base such as potassium carbonate.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or methyl bromide.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. The chromenone core can intercalate with DNA, leading to potential anticancer effects. The piperazine ring enhances its binding affinity to various biological receptors, contributing to its antimicrobial activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests its potential to modulate multiple biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one: The free base form without the hydrochloride salt.
7-(Piperazin-1-yl)-2H-chromen-2-one: Lacks the methyl group.
4-Methyl-2H-chromen-2-one: Lacks the piperazine ring.
Uniqueness
4-Methyl-7-(piperazin-1-yl)-2H-chromen-2-one hydrochloride is unique due to the combination of the chromenone core, piperazine ring, and methyl group, which collectively contribute to its distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more versatile for various applications.
Propriétés
Formule moléculaire |
C14H17ClN2O2 |
|---|---|
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
4-methyl-7-piperazin-1-ylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-10-8-14(17)18-13-9-11(2-3-12(10)13)16-6-4-15-5-7-16;/h2-3,8-9,15H,4-7H2,1H3;1H |
Clé InChI |
XUCGNHWKYSUFLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)N3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)
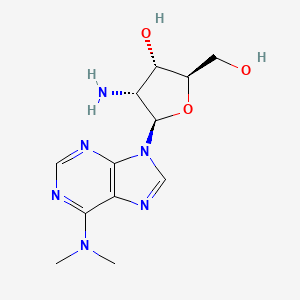

![3-[(Z)-(3-chlorophenyl)methylideneamino]quinazolin-4-one](/img/structure/B11841450.png)

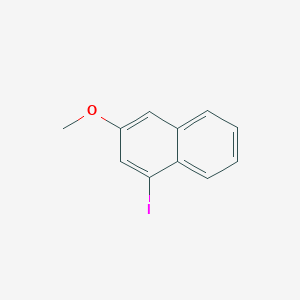
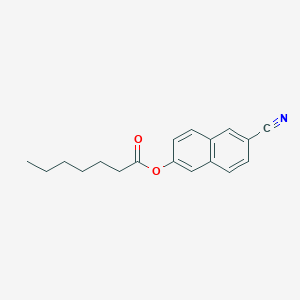

![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)
